

# Technical Monograph: 4-Methoxypyridine-2-carbonyl Chloride[1]

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## Compound of Interest

Compound Name:	4-Methoxypyridine-2-carbonyl chloride
CAS No.:	124050-26-6
Cat. No.:	B571282

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## Executive Summary

**4-Methoxypyridine-2-carbonyl chloride** (CAS 124050-26-6), also known as 4-methoxypicolinoyl chloride, is a critical heterocyclic building block in medicinal chemistry.[1][2][3] It serves as an electrophilic acylating agent for introducing the 4-methoxypicolinoyl moiety into pharmacophores, particularly in the development of kinase inhibitors and modulators of metabolic transporters (e.g., MCT4). This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, reactivity profile, and handling requirements for drug discovery applications.

## Chemical Identity & Physicochemical Properties[1][4][5][6][7][8][9][10]

Property	Data
IUPAC Name	4-Methoxypyridine-2-carbonyl chloride
Common Names	4-Methoxypicolinoyl chloride; 4-Methoxy-2-pyridinecarbonyl chloride
CAS Number	124050-26-6
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>
Molecular Weight	171.58 g/mol
Precursor	4-Methoxypyridine-2-carboxylic acid (CAS 29082-91-5)
Physical State	Off-white to yellow solid (often handled as HCl salt)
Solubility	Soluble in DCM, THF, DMF; reacts with water/alcohols
Stability	Moisture sensitive; hydrolyzes to parent acid

## Structural Analysis

The compound features a pyridine ring substituted with a carbonyl chloride at the C2 position and a methoxy group at the C4 position.

- **Electronic Effects:** The 4-methoxy group acts as an electron-donating group (EDG) via resonance (+M effect), which increases electron density on the pyridine ring.<sup>[1]</sup> This makes the carbonyl carbon at C2 slightly less electrophilic compared to unsubstituted pyridine-2-carbonyl chloride, potentially modulating its reactivity and stability.<sup>[1]</sup>
- **Binding Interactions:** In drug design, the methoxy group often serves as a hydrogen bond acceptor or fills specific hydrophobic pockets in protein active sites.<sup>[1]</sup>

## Synthesis & Preparation Protocols

The most reliable route to **4-methoxypyridine-2-carbonyl chloride** is the chlorination of its parent carboxylic acid.<sup>[1]</sup> Due to the compound's moisture sensitivity, in situ generation is

frequently preferred in medicinal chemistry workflows.

## Protocol: Synthesis from 4-Methoxypyridine-2-carboxylic Acid[1][12]

Reagents:

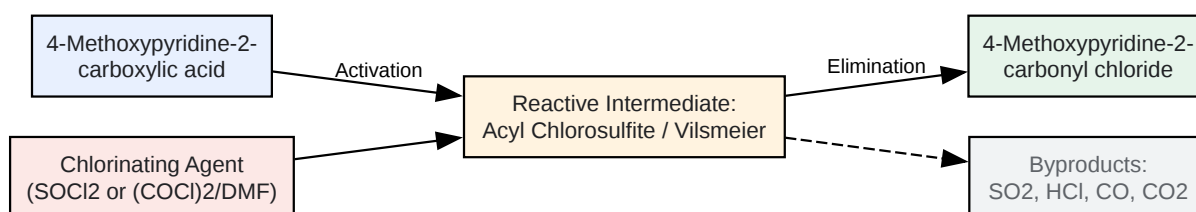
- 4-Methoxypyridine-2-carboxylic acid (1.0 equiv)[1]
- Thionyl chloride ( ) (5.0–10.0 equiv) or Oxalyl chloride (1.2 equiv) + cat. DMF
- Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

- Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under an inert atmosphere ( or Ar).
- Dissolution: Suspend 4-methoxypyridine-2-carboxylic acid in anhydrous DCM (0.2 M concentration).
- Activation:
  - Method A (Thionyl Chloride):[1][4] Add dropwise.[1] Heat the mixture to reflux (approx. 40°C for DCM, 80°C for Toluene) for 2–4 hours.
  - Method B (Oxalyl Chloride):[1] Cool to 0°C. Add oxalyl chloride dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at 0°C for 30 min, then warm to room temperature (RT) for 2 hours.
- Monitoring: Monitor reaction progress by quenching a small aliquot with methanol and analyzing the formation of the methyl ester via LCMS.

- Isolation: Remove solvent and excess reagent under reduced pressure.[1] Co-evaporate with dry toluene (3x) to remove residual traces of HCl and chlorinating agent.
- Product: The resulting residue is the crude acid chloride (often the hydrochloride salt), which should be used immediately in the subsequent coupling step.

## Visualization: Synthesis Workflow



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Caption: Chemical pathway for the conversion of the carboxylic acid precursor to the acid chloride.

## Reactivity Profile & Derivatization

As an acid chloride, **4-methoxyppyridine-2-carbonyl chloride** is a versatile electrophile.[1] Its primary application is in nucleophilic acyl substitution reactions to form amides (Schotten-Baumann reaction) and esters.[1]

## Key Reactions

- Amide Coupling: Reacts with primary and secondary amines to form stable amide bonds.[1] This is the most common transformation in drug discovery.[1]
  - Conditions: Amine (1.0 equiv), Base (Et<sub>3</sub>N or DIPEA, 2-3 equiv), DCM or THF, 0°C to RT.
- Esterification: Reacts with alcohols to form esters.[1]
  - Conditions: Alcohol (excess or 1.0 equiv), Pyridine or DMAP (cat.), DCM.
- Friedel-Crafts Acylation: Can act as an acylating agent for electron-rich aromatic rings in the presence of Lewis acids (

), though the basic pyridine nitrogen can interfere by complexing the Lewis acid.[1]

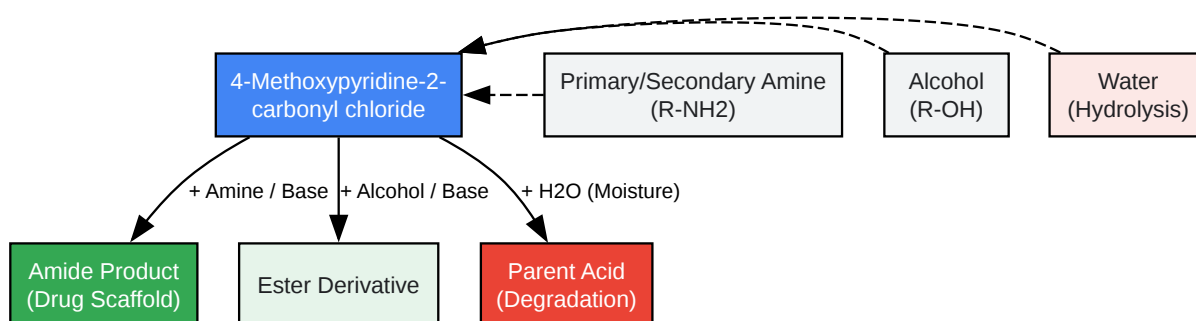
## Mechanism of Action

The reaction proceeds via an addition-elimination mechanism.[1] The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion.

Self-Validating Protocol (LCMS Monitoring): To confirm the integrity of the acid chloride before committing valuable amine reagents:

- Take a 5  $\mu\text{L}$  aliquot of the acid chloride solution.
- Quench into 100  $\mu\text{L}$  of anhydrous methanol.
- Run LCMS.[1]
- Success Criteria: Observation of the methyl ester mass ( ) indicates active acid chloride.[1] Presence of the parent acid ( ) indicates hydrolysis or incomplete conversion.

## Visualization: Derivatization Pathways



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Caption: Primary reaction pathways: Amide coupling (green) is the desired route; hydrolysis (red) is a degradation pathway.

## Medicinal Chemistry Applications

The 4-methoxypyridine-2-carbonyl moiety is a privileged scaffold in medicinal chemistry.[1] The pyridine nitrogen provides a hydrogen bond acceptor, while the 4-methoxy group modulates lipophilicity and electronic properties.[1]

### Case Study: Kinase and Transporter Inhibitors

Research indicates the utility of this scaffold in designing inhibitors for targets such as MCT4 (Monocarboxylate Transporter 4).[1] The 4-methoxypyridine motif often replaces other heteroaromatic rings to improve solubility or metabolic stability.[1]

- **Design Rationale:** The 2-carbonyl attachment allows the pyridine ring to adopt a specific orientation relative to the rest of the molecule, often engaging in "hinge binding" or specific pocket interactions in enzymes.[1]
- **Bioisosterism:** It is often used as a bioisostere for 2-fluorobenzoyl or other substituted benzoyl groups to lower logP and introduce a basic center.[1]

## Handling & Safety

### Stability & Storage[14]

- **Moisture Sensitivity:** Highly susceptible to hydrolysis.[1] Must be stored under inert gas (Argon/Nitrogen).[5]
- **Corrosivity:** Generates HCl upon contact with moisture.[1] Corrosive to skin and eyes.[1][6]
- **Storage:** Store at 2–8°C in a tightly sealed container. Ideally, generate fresh for each use.

### Safety Protocol

- **PPE:** Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.[1]
- **Ventilation:** All operations involving  
or oxalyl chloride must be performed in a functioning fume hood.[1]
- **Spill Management:** Neutralize spills with solid sodium bicarbonate (

) or lime before disposal.[1]

## References

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## Sources

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